

Spectroscopic Profile of 4-Benzoylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzoylbenzamide

Cat. No.: B8716798

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzoylbenzamide**, a molecule of interest in chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The spectroscopic data for **4-benzoylbenzamide** is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **4-benzoylbenzamide** is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a broad signal for the amide protons.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.85	d	2H	Aromatic protons ortho to the benzoyl carbonyl
~7.79	d	2H	Aromatic protons ortho to the amide carbonyl
~7.63	t	1H	Aromatic proton para to the benzoyl carbonyl
~7.51	t	2H	Aromatic protons meta to the benzoyl carbonyl
~7.45	br s	2H	Amide protons (-CONH ₂)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons. Due to the lack of a publicly available experimental spectrum for **4-benzoylbenzamide**, the following are predicted chemical shifts based on the analysis of similar benzamide structures.

Chemical Shift (δ) ppm	Assignment
~196.0	Benzoyl Carbonyl Carbon (C=O)
~168.0	Amide Carbonyl Carbon (C=O)
~141.0	Aromatic Carbon (C-C=O, benzoyl)
~137.5	Aromatic Carbon (C-C=O, amide)
~133.0	Aromatic Carbon (para to benzoyl C=O)
~131.8	Aromatic Carbon (para to amide C=O)
~130.0	Aromatic Carbons (ortho to benzoyl C=O)
~128.5	Aromatic Carbons (meta to benzoyl C=O)
~128.0	Aromatic Carbons (ortho to amide C=O)
~127.5	Aromatic Carbons (meta to amide C=O)

Infrared (IR) Spectroscopy

The IR spectrum of **4-benzoylbenzamide** displays characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide and the ketone, and C=C stretching of the aromatic rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H Stretch (Amide)
~1680	Strong	C=O Stretch (Amide I)
~1660	Strong	C=O Stretch (Ketone)
~1600, ~1580, ~1450	Medium to Strong	C=C Stretch (Aromatic Rings)
~1400	Medium	C-N Stretch
~1300	Medium	C-C Stretch
850 - 750	Strong	C-H Bending (Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **4-benzoylbenzamide** is expected to show absorptions characteristic of its aromatic system. While specific data for **4-benzoylbenzamide** is not readily available, data for the structurally similar 4-benzoylbenzoic acid in a neutral pH environment provides a reasonable approximation.^{[1][2]} At low pH, two primary absorption bands are observed.^[1]

Wavelength (λ_{max}) nm	Description
~260	Intense Band I ^[1]
~333	Weaker Band II ^[1]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **4-benzoylbenzamide** is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For ^1H NMR, a standard single-pulse experiment is used. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing carbon-proton coupling.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **4-benzoylbenzamide**, the KBr pellet method is commonly employed. A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to

form a transparent pellet. Alternatively, the sample can be analyzed as a mull by grinding a small amount of the solid with a drop of Nujol (mineral oil).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

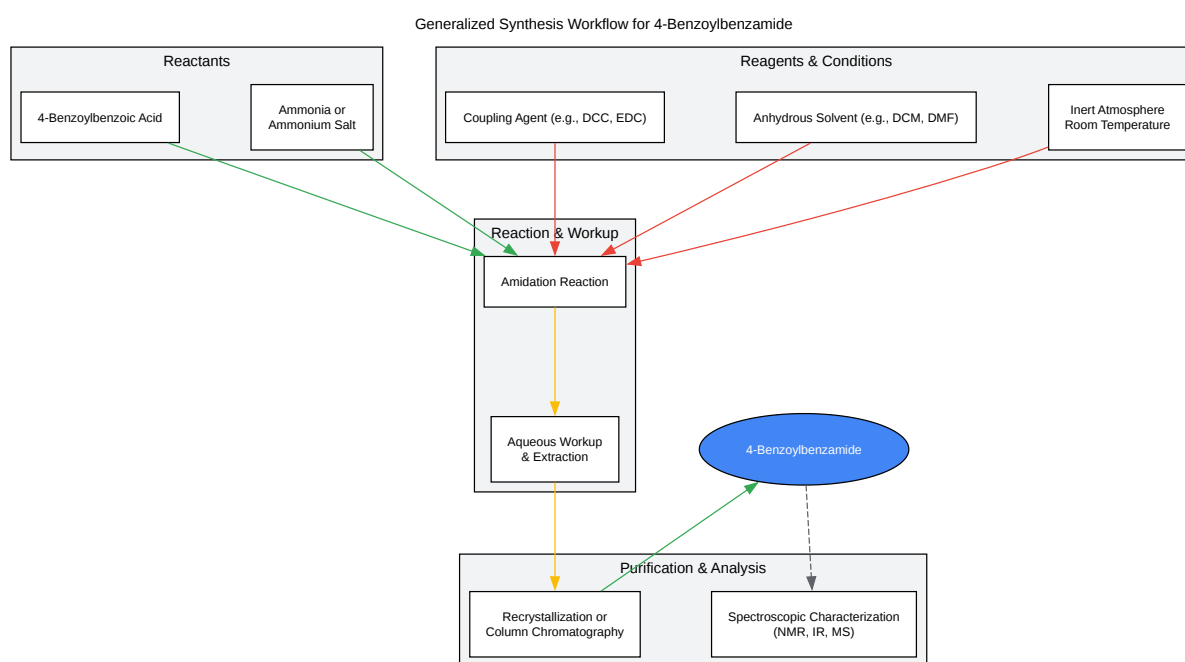
UV-Vis Spectroscopy

Sample Preparation: A stock solution of **4-benzoylbenzamide** is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0 AU (typically in the $\mu\text{g/mL}$ range).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is scanned over a wavelength range, typically from 200 to 800 nm.

Visualization of Synthesis Workflow

The synthesis of **4-benzoylbenzamide** can be achieved through various synthetic routes. A common approach involves the amidation of 4-benzoylbenzoic acid. The following diagram illustrates a generalized workflow for this synthesis.



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